
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron atom bonded to two bromine atoms and a tetrahydro-phenanthroline ring system, making it a versatile molecule for various applications in chemistry and materials science.
Preparation Methods
The synthesis of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of a suitable phenanthroline derivative with dibromoborane. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can convert the dibromoboranyl group to other boron-containing functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other boron-containing compounds such as:
Diborane: A simpler boron hydride with different reactivity and applications.
Boranes: Compounds with boron-hydrogen bonds, used in various chemical reactions.
Diazaboroles: Boron-nitrogen compounds with unique luminescent properties. The uniqueness of this compound lies in its specific structure, which combines the properties of boron and phenanthroline, making it suitable for a wide range of applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89630-59-1 |
|---|---|
Molecular Formula |
C12H11BBr2N2 |
Molecular Weight |
353.85 g/mol |
IUPAC Name |
dibromo(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BBr2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI Key |
QABKAGOBIKGKJB-UHFFFAOYSA-N |
Canonical SMILES |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



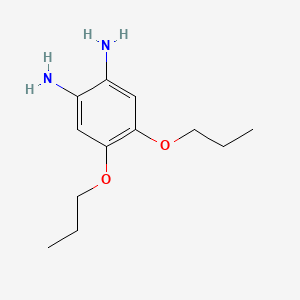

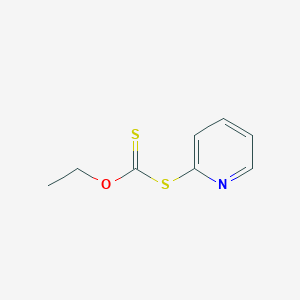
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
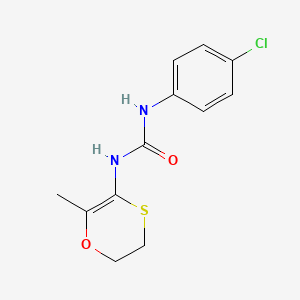
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
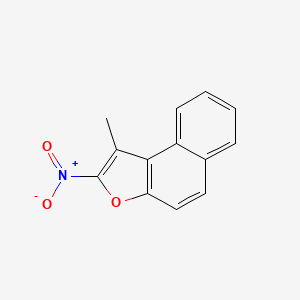
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
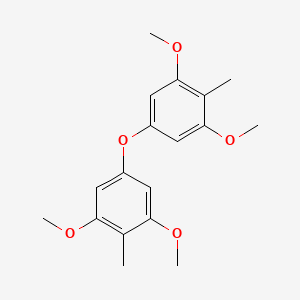

![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
